![molecular formula C19H14ClFN4OS B2566532 N-(2-(2-(4-Chlorphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamid CAS No. 894050-15-8](/img/structure/B2566532.png)

N-(2-(2-(4-Chlorphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

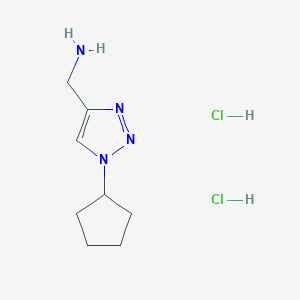

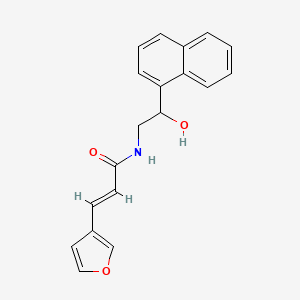

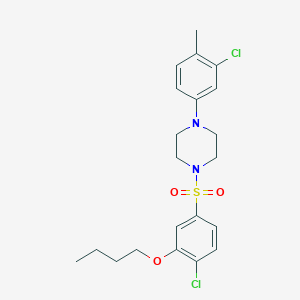

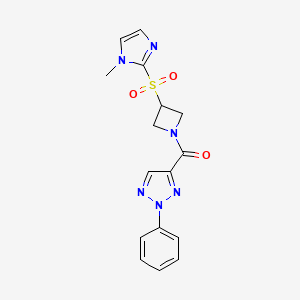

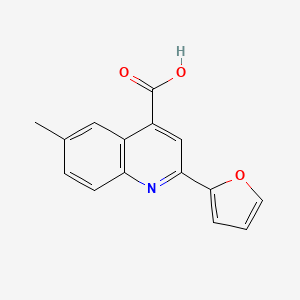

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H14ClFN4OS and its molecular weight is 400.86. The purity is usually 95%.

BenchChem offers high-quality N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Thiazolo[3,2-a]pyrimidin-Derivate, einschließlich derer mit einem 2-substituierten Thiazolo-Ring, haben eine hohe Antitumoraktivität gezeigt . Diese Verbindungen könnten potenziell als vielversprechende Gerüste für die Entwicklung neuer Krebsmedikamente dienen.

- Forschungen haben gezeigt, dass bestimmte Thiazolo[3,2-a]pyrimidin-Derivate eine antibakterielle Aktivität aufweisen. Diese Verbindungen könnten weiter erforscht werden, um ihr Potenzial zur Bekämpfung von bakteriellen Infektionen zu untersuchen .

- Thiazolo[3,2-a]pyrimidin-Derivate wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Das Verständnis ihrer Wirkmechanismen und Wechselwirkungen mit entzündungsfördernden Signalwegen könnte zu neuartigen therapeutischen Strategien führen .

- Obwohl spezifische Studien zu der von Ihnen genannten Verbindung begrenzt sind, wurden verwandte Thiazolo[3,2-a]pyrimidine auf ihre antinozizeptiven (schmerzlindernden) Wirkungen untersucht . Weitere Untersuchungen sind erforderlich, um das Potenzial dieser Verbindung in der Schmerzbehandlung zu beurteilen.

- Die aktive Methylengruppe (C2H2) in Thiazolo[3,2-a]pyrimidin-3(2H)-on-Derivaten ist gegenüber elektrophilen Reagenzien hochreaktiv . Forscher können Funktionalisierungsstrategien untersuchen, um diese Gruppe für spezifische Anwendungen zu modifizieren.

Antitumoraktivität

Antibakterielle Eigenschaften

Entzündungshemmende Wirkungen

Antinozizeptive Aktivität

Hemmung von Krebszelllinien

Funktionalisierung der aktiven Methylengruppe

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend in der Onkologie, der antimikrobiellen Forschung und den entzündungshemmenden Studien ist. Weitere Untersuchungen sind jedoch erforderlich, um ihr volles Potenzial in diesen verschiedenen Bereichen zu erschließen. 🌟 . Wenn Sie weitere Informationen benötigen oder weitere Fragen haben, können Sie sich gerne an uns wenden!

Wirkmechanismus

Target of Action

The primary targets of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Compounds with similar structures have been reported to exhibit anticancer properties , suggesting that this compound may also target cancer cells.

Mode of Action

The exact mode of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide It is mentioned that the compound showed superior top1 inhibitory activity . Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The biochemical pathways affected by N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Given its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Result of Action

The molecular and cellular effects of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Based on its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.

Eigenschaften

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClFN4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAZDGYJCNYSCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)

![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2566460.png)

![2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2566461.png)

![(2-aminoethyl)[(2,5-dichlorothiophen-3-yl)methyl]amine dihydrochloride](/img/structure/B2566466.png)

![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)

![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B2566469.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide](/img/structure/B2566471.png)